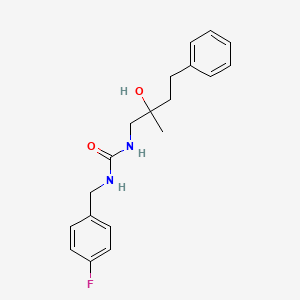

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

Cocondensation with Methylolphenols

The reactions of urea with methylolphenols under acidic conditions have been studied, leading to the formation of various urea derivatives. This research is foundational in the development of polymers and cocondensation products, which could have implications for materials science and engineering applications (Tomita & Hse, 1992).

Radiopharmaceutical Synthesis

A potent nonpeptide CCR1 antagonist was synthesized using a urea derivative, highlighting its application in the development of novel radiopharmaceuticals for imaging and therapeutic purposes (Mäding et al., 2006).

Anticancer Agent Synthesis

Urea derivatives have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, showcasing their potential in cancer treatment research (Gaudreault et al., 1988).

Molecular Imaging Agents

The formation of fluorine-18 labeled diaryl ureas, serving as VEGFR-2/PDGFR dual inhibitors, represents a significant advance in the development of PET biomarkers for angiogenic processes, offering insights into the application of urea derivatives in molecular imaging (Ilovich et al., 2008).

Analytical Chemistry Applications

The interaction of urea derivatives with various anions has been explored, revealing insights into the nature of urea-fluoride interactions. This research has implications for analytical chemistry, particularly in the development of sensors and diagnostic tools (Boiocchi et al., 2004).

Environmental Science

In environmental science, urea derivatives have been utilized to study the amelioration of salt-stressed root growth in rice, indicating their potential use in agriculture to combat soil salinity issues (Omokawa & Aonuma, 2002).

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O2/c1-19(24,12-11-15-5-3-2-4-6-15)14-22-18(23)21-13-16-7-9-17(20)10-8-16/h2-10,24H,11-14H2,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSGUOLZVIRMMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)NCC2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[3-(but-2-ynoylamino)cyclopentyl]methyl]carbamate](/img/structure/B2716351.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2716352.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2716355.png)

![Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate](/img/structure/B2716357.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2716361.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenoxy)acetyl]piperidine](/img/structure/B2716363.png)

![2-(4-methoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2716366.png)